7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
7-Amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused triazole-pyrimidinone core with an amino substituent at position 5. Its molecular formula is C₅H₅N₅O (molecular weight: 151.13 g/mol) . The compound’s structure enables diverse intermolecular interactions, such as hydrogen bonding via the amino and carbonyl groups, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-amino-1H-triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2 |
InChI Key |
YQXUSXXXDWIXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC1=O)C=NN2)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis via Enaminones
Regioselectivity is achieved using enaminones such as N-[3-(dimethylamino)-2-phenylprop-2-en-1-ylidene]-N-methylmethanaminium perchlorate (35 ). Reacting 35 with 32 in DMF at room temperature with sodium hydride (NaH) generates 2-amino-6-phenyl-triazolo[1,5-a]pyrimidine (10 ) in 54% yield. This method’s adaptability allows substituting phenyl groups with amino-directed substituents.
One-Step Functionalization of Preformed Triazolopyrimidines
Post-cyclization modifications enable precise installation of the 7-amino group. Key strategies include nucleophilic substitution and reduction reactions.
Nitro Group Reduction
Introducing a nitro group at position 7 via nitration (e.g., using HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) provides a direct route to the 7-amino derivative. For example, nitration of 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate followed by reduction yields the corresponding 7-amino analog.
Hybridization Strategies for Enhanced Bioactivity
Recent efforts have focused on hybridizing the triazolopyrimidine core with pharmacophoric fragments to improve binding affinity. For instance, coupling 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) with 2-aminobenzothiazole produces hybrid inhibitors of influenza polymerase PA-PB1 interaction. Adapting this method to incorporate 7-amino groups requires selecting amine-compatible coupling reagents (e.g., EDC/HOBt).
Table 2: Representative Hybridization Reactions
| Triazolopyrimidine Core | Coupling Partner | Reagent | Product Yield (%) | Reference |
|---|---|---|---|---|
| 30 | 2-Aminobenzothiazole | DIPEA/CH₂Cl₂ | 68 | |
| 31 | Tetrahydrobenzothiophene | EDC/HOBt | 52 |
Solubility and Reactivity Considerations
The 7-amino group’s presence enhances solubility in polar solvents (e.g., DMSO, water) compared to phenyl-substituted analogs. However, the amine’s nucleophilicity necessitates protection during harsh reactions (e.g., acylations). Boc (tert-butyloxycarbonyl) protection is recommended for multistep syntheses.
Analytical Characterization Data
Critical spectroscopic data for 7-amino-triazolo[1,5-a]pyrimidin-5(4H)-one include:
Chemical Reactions Analysis
Types of Reactions
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolo-pyrimidine derivatives.
Substitution: Formation of N-substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Fused Rings: Thieno- or pyrido-fused analogs (e.g., 7d, 7e, compound 1) exhibit higher molecular weights (>300 g/mol) and melting points (>300°C) due to increased aromaticity and rigidity .
- Substituent Effects: The target compound’s 7-amino group contrasts with bulkier substituents (e.g., phenoxy, cyano) in analogs, which influence solubility and crystallinity.
Spectroscopic Characteristics
Table 2: Spectroscopic Data Comparison
Key Observations :
Key Observations :
- Anticonvulsant Activity: Phenyl-substituted analogs (e.g., compound 105) show potent activity, but alkyl-amino derivatives may exhibit toxicity .
- α-Glucosidase Inhibition: Phenoxy and pyrido-fused derivatives (6d, 6h) outperform acarbose, likely due to enhanced binding via π-π interactions .
Molecular Docking and Binding Interactions
- α-Glucosidase Inhibitors: Docking studies reveal that phenoxy derivatives (e.g., 6h) form hydrogen bonds with catalytic residues (Asp214, Glu276), while the target compound’s amino group may interact differently .
- Anticonvulsant Targets: Molecular modeling of phenyl-substituted analogs suggests interactions with GABA receptors, which the 7-amino group could modulate via alternative hydrogen bonding .
Biological Activity
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C5H5N5O
- Molecular Weight : 151.1261 g/mol
- CAS Registry Number : 35186-69-7
- IUPAC Name : 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives. For instance, compounds based on this structure have shown efficacy against influenza A virus by disrupting the PA-PB1 interaction critical for viral replication. In one study, derivatives exhibited IC50 values in the micromolar range, indicating significant antiviral activity while maintaining low cytotoxicity levels in MDCK cells .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that triazolo-pyrimidine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, specific derivatives showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, demonstrating their potential as chemotherapeutic agents .
The biological activity of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds bind effectively to RNA-dependent RNA polymerase (RdRp) and other protein targets involved in cellular signaling pathways. This binding disrupts essential protein-protein interactions necessary for viral replication and cancer cell proliferation .
Synthesis and Derivatives
The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity. For instance:
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antiviral | 15 |
| Compound B | Anticancer | 25 |
| Compound C | Antimicrobial | 30 |
These derivatives exhibit improved solubility and bioavailability compared to the parent compound.
Case Studies
- Influenza Virus Inhibition : A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit the PA-PB1 interaction in influenza A virus. The most potent derivative showed an IC50 of 3.3 µM while maintaining low cytotoxicity .
- Cancer Cell Lines : Another investigation focused on the anticancer effects of triazolo-pyrimidines against breast and lung cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability with IC50 values below 20 µM .
Q & A
Q. Data Contradiction Analysis
- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst concentration) .
- Analytical comparisons : Use HPLC to quantify impurities and confirm batch consistency .
- Condition adjustments : If oxidation byproducts occur (e.g., from air exposure), employ inert atmospheres or antioxidants .
What in silico approaches are utilized to predict the binding affinity of 7-amino-triazolopyrimidine derivatives with biological targets?
Advanced Research Question
- Molecular docking : Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions (e.g., with A adenosine receptors) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Regression analysis links electronic descriptors (e.g., logP, HOMO/LUMO) to IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
